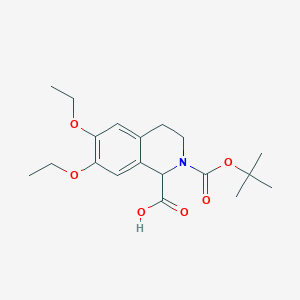

6,7-Diethoxy-3,4-dihydro-1H-isoquinoline-1,2-dicarboxylic acid 2-tert-butyl ester

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

6,7-Diethoxy-3,4-dihydro-1H-isoquinoline-1,2-dicarboxylic acid 2-tert-butyl ester is a derivative of isoquinoline, a heterocyclic aromatic organic compound. It is related to various compounds studied for their synthetic methods and chemical properties.

Synthesis Analysis

- Synthesis often involves reactions of isoquinoline with di-tert-butyl dicarbonate in solvents like n-hexane, as demonstrated by Saito and Takahata (2009) (Saito & Takahata, 2009).

- The Heck reaction has been used for synthesizing isoquinoline-3-carboxylic acid derivatives, a process studied by Ture et al. (2011) (Ture, Rubina, Rozhkov, & Kauss, 2011).

Molecular Structure Analysis

- Advanced techniques like X-ray crystallography are often used to analyze the molecular structure of isoquinoline derivatives. This method was used by Li et al. (2013) to study similar compounds (Li, Wang, Wang, Luo, & Wu, 2013).

Chemical Reactions and Properties

- Isoquinoline compounds can undergo various chemical reactions, including carbophilic Lewis acid-catalyzed tandem nucleophilic addition and cyclization, as described by Obika et al. (2007) (Obika, Kono, Yasui, Yanada, & Takemoto, 2007).

- Isoquinolines can also be synthesized via Pd-catalyzed oxidative carbonylation, as researched by Gabriele et al. (2011) (Gabriele, Veltri, Maltese, Spina, Mancuso, & Salerno, 2011).

科学研究应用

Isoquinoline Derivatives in Scientific Research

Isoquinoline derivatives, including those structurally related to the specified compound, have been extensively studied for their diverse biological activities and applications in medicinal chemistry.

Antioxidant Applications : Studies on related antioxidants, such as ethoxyquin analogues, have shown their efficacy in protecting valuable polyunsaturated fatty acids in fish meal against oxidation, indicating potential applications in food preservation and stability (A. J. de Koning, 2002).

Synthetic Applications : Research on isoquinoline derivatives for the synthesis of papaverine, a well-known pharmaceutical compound, illustrates the significance of such structures in drug synthesis methodologies (A. V. Luk’yanov, V. Onoprienko, V. A. Zasosov, 1972).

Environmental and Health Impact : Synthetic phenolic antioxidants, structurally related to the compound of interest, have been reviewed for their occurrence, exposure, and toxicity, highlighting the importance of understanding the environmental and health impacts of chemical additives (Runzeng Liu, S. Mabury, 2020).

Biological Activities of Plant-Derived Isoquinoline N-Oxides : Research on natural isoquinoline alkaloids and their N-oxides from different plant species has demonstrated a wide range of antimicrobial, antitumor, and other activities, suggesting potential therapeutic applications (V. Dembitsky, T. Gloriozova, V. Poroikov, 2015).

Biotechnological Production : The use of lactic acid from biomass, through biotechnological routes, for producing valuable chemicals indicates the potential for creating environmentally friendly processes for chemical synthesis, which could include derivatives of isoquinoline (Chao Gao, Cuiqing Ma, P. Xu, 2011).

Therapeutic Potential : Isoquinoline derivatives have been recognized for their pharmacological importance in modern therapeutics, including anti-fungal, anti-Parkinsonism, anti-tubercular, anti-tumor, and anti-glaucoma activities, underscoring their significance in drug development (K. Danao, Pooja M. Malghade, D. Mahapatra, M. Motiwala, U. Mahajan, 2021).

属性

IUPAC Name |

6,7-diethoxy-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinoline-1-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H27NO6/c1-6-24-14-10-12-8-9-20(18(23)26-19(3,4)5)16(17(21)22)13(12)11-15(14)25-7-2/h10-11,16H,6-9H2,1-5H3,(H,21,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAPMPDOZKGZFPT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C2C(N(CCC2=C1)C(=O)OC(C)(C)C)C(=O)O)OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H27NO6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90588746 |

Source

|

| Record name | 2-(tert-Butoxycarbonyl)-6,7-diethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90588746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

365.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6,7-Diethoxy-3,4-dihydro-1H-isoquinoline-1,2-dicarboxylic acid 2-tert-butyl ester | |

CAS RN |

1214645-14-3 |

Source

|

| Record name | 2-(tert-Butoxycarbonyl)-6,7-diethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90588746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Bromooxazolo[4,5-b]pyridine](/img/structure/B37191.png)

![6-Methyl-1H-pyrazolo[4,3-b]pyridine](/img/structure/B37200.png)

![2-[2-(Boc-amino)ethoxy]benzamide](/img/structure/B37232.png)